molecular formula C22H19ClN2O7 B11600681 (2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid

(2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid

Cat. No.: B11600681
M. Wt: 458.8 g/mol
InChI Key: BVKMFBLZEPCEHG-OVCLIPMQSA-N
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Description

(2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure that includes a chloro-substituted phenoxyacetic acid moiety and a trioxotetrahydropyrimidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid typically involves multi-step organic reactions. The starting materials often include chloro-substituted phenols and ethylphenyl-substituted trioxotetrahydropyrimidines. The key steps in the synthesis may involve:

    Halogenation: Introduction of the chloro group into the phenol ring.

    Condensation: Formation of the trioxotetrahydropyrimidinylidene moiety.

    Esterification: Conversion of the phenol to the phenoxyacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

(2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-chloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid lies in its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of chloro, ethylphenyl, and trioxotetrahydropyrimidinylidene groups provides unique reactivity and biological activity compared to simpler compounds.

Properties

Molecular Formula

C22H19ClN2O7

Molecular Weight

458.8 g/mol

IUPAC Name

2-[2-chloro-4-[(E)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H19ClN2O7/c1-3-12-4-6-14(7-5-12)25-21(29)15(20(28)24-22(25)30)8-13-9-16(23)19(17(10-13)31-2)32-11-18(26)27/h4-10H,3,11H2,1-2H3,(H,26,27)(H,24,28,30)/b15-8+

InChI Key

BVKMFBLZEPCEHG-OVCLIPMQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)OC)/C(=O)NC2=O

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)OC)C(=O)NC2=O

Origin of Product

United States

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